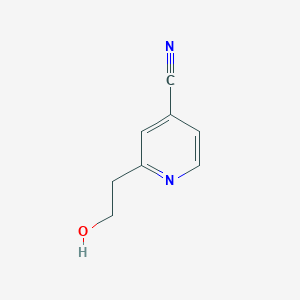

2-(2-Hydroxyethyl)isonicotinonitrile

CAS No.: 106474-82-2

Cat. No.: VC3191485

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106474-82-2 |

|---|---|

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-(2-hydroxyethyl)pyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2 |

| Standard InChI Key | KPSOONUOXAFJLS-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1C#N)CCO |

| Canonical SMILES | C1=CN=C(C=C1C#N)CCO |

Introduction

2-(2-Hydroxyethyl)isonicotinonitrile, with the chemical formula C8H8N2O and CAS number 106474-82-2, is a compound of interest in organic chemistry. It is characterized by its molecular structure, which includes a pyridine ring linked to a hydroxyethyl group and a nitrile functional group. This compound is often used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Synthesis and Applications

2-(2-Hydroxyethyl)isonicotinonitrile can be synthesized through various chemical pathways, often involving the reaction of isonicotinonitrile with ethylene oxide or similar reagents. Its applications are diverse, ranging from pharmaceutical research to materials science, due to its versatility as a building block.

Biological Activity

While specific biological activity data for 2-(2-Hydroxyethyl)isonicotinonitrile is limited, compounds with similar structures, such as other nicotinonitrile derivatives, have shown promising biological activities. These include antibacterial, antiviral, and anticancer properties, highlighting the potential for further research into the biological effects of this compound .

Research Findings and Future Directions

Research on 2-(2-Hydroxyethyl)isonicotinonitrile is ongoing, with a focus on its use in synthesizing more complex molecules with potential therapeutic applications. The compound's reactivity and versatility make it an attractive candidate for further study in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume